

Synthesis of Functionalized 1,4-Cyclooctadiene Derivatives: Application Notes and Protocols

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Compound of Interest

Compound Name: 1,4-Cyclooctadiene

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This document provides detailed application notes and experimental protocols for the synthesis of functionalized **1,4-cyclooctadiene** derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. The methodologies outlined below offer diverse strategies for accessing these valuable eight-membered ring systems, ranging from metal-catalyzed cycloadditions to the functionalization of pre-existing cyclooctadiene scaffolds.

Iron-Catalyzed [4+4] Cycloaddition of 1,3-Dienes

The iron-catalyzed [4+4] cycloaddition of 1,3-dienes represents a highly atom-economical and efficient method for the construction of substituted **1,4-cyclooctadienes**. This approach allows for the direct formation of the eight-membered ring from readily available starting materials.^[1]^[2] Recent advancements have led to the development of highly regio- and diastereoselective, as well as enantioselective, transformations.^[3]^[4]^[5]

Data Presentation: Iron-Catalyzed [4+4] Cycloaddition

Entry	Diene 1	Diene 2	Catalyst (mol %)	Activator	Solvent	Temp (°C)	Time (h)	Product	Yield (%)	dr/er	Reference
1	Isoprene	Isoprene	(MesDI)F e(COD) (1)	-	Benzene	25	12	1,5-dimethyl-1,5-cyclooctadiene	93	95:5 dr	[2]
2	(E)-1,3-Pentadiene	(E)-1,3-Pentadiene	[(iPrPI)F eCl(μ -Cl)] ₂ (1)	MeMgBr	THF	25	12	cis-3,8-dimethyl-1,5-cyclooctadiene	91	>98:2 dr	[2]
3	(E)-1,3-Pentadiene	(E)-1,3-Pentadiene	[(iPrPI)F eCl(μ -Cl)] ₂ (1)	PhMgBr	THF	25	12	trans-3,8-dimethyl-1,5-cyclooctadiene	85	>98:2 dr	[2]
4	Isoprene	Myrcene	(R,R)-Fe1 (2)	Bu ₂ Mg	Toluene	-10	16	Chiral cycloocta	85	98:2 er	[4]

								dien e			
5	Buta dien e	(E)-1 ,3- Pent adie ne	(R,R) -Fe7 (2)	Bu ₂ Mg	Tolu ene	25	16	Chir al cyclo octa dien e	91	97:3 er	[4]

Experimental Protocol: General Procedure for Iron-Catalyzed [4+4] Cycloaddition

Materials:

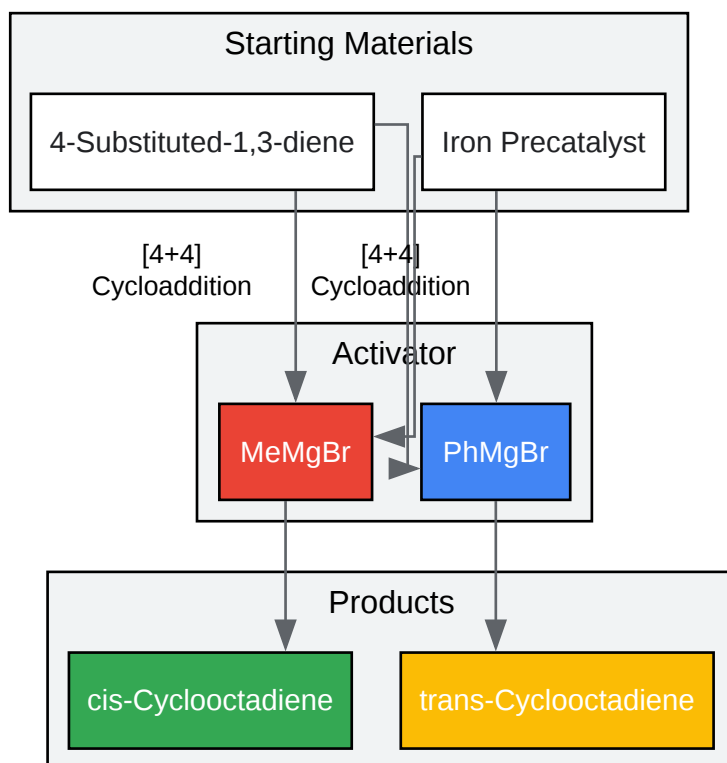
- Iron precatalyst (e.g., (MesDI)Fe(COD) or [(iPrPI)FeCl(μ-Cl)]₂)
- 1,3-Diene(s)
- Anhydrous solvent (e.g., Benzene or THF)
- Grignard reagent (if applicable, e.g., MeMgBr or PhMgBr)
- Schlenk flask and standard Schlenk line equipment
- Magnetic stirrer and stir bar

Procedure:

- In a nitrogen-filled glovebox, a Schlenk flask is charged with the iron precatalyst (1-2 mol%).
- The flask is sealed, removed from the glovebox, and connected to a Schlenk line.
- Anhydrous solvent is added via syringe, and the solution is stirred.
- The 1,3-diene(s) are added neat or as a solution in the reaction solvent.
- If an in situ activation protocol is used, the Grignard reagent is added dropwise at the specified temperature.

- The reaction mixture is stirred at the indicated temperature for the specified time, with reaction progress monitored by GC-MS or TLC.
- Upon completion, the reaction is quenched by the addition of methanol, followed by an aqueous workup with saturated NH_4Cl solution.
- The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
- The combined organic layers are dried over anhydrous MgSO_4 , filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford the desired functionalized **1,4-cyclooctadiene**.

Logical Relationship: Catalyst Control of Diastereoselectivity



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Caption: Catalyst and activator control of diastereoselectivity.

Ring-Closing Metathesis (RCM) for 1,4-Cyclooctadiene Synthesis

Ring-closing metathesis is a powerful and versatile method for the synthesis of cyclic olefins, including eight-membered rings.^{[6][7]} The use of well-defined ruthenium-based catalysts, such as Grubbs catalysts, allows for high functional group tolerance and operational simplicity.

Data Presentation: Ring-Closing Metathesis for Cyclooctadiene Synthesis

Entry	Substrate	Catalyst (mol%)	Solvent	Temp (°C)	Time (h)	Product	Yield (%)	Reference
1	Diethyl diallylmalonate	Grubbs II (1)	CH ₂ Cl ₂	RT	1	Diethyl 3-cyclooctene-1,1-dicarboxylate	>95 (conv.)	Adapted from ^[8]
2	N,N-diallyl-4-methylbenzenesulfonamide	Grubbs I (5)	CH ₂ Cl ₂	40	12	1-Tosyl-2,3,6,7-tetrahydro-1H-azepine	95	^[9]
3	O,O'-diallylbisphenol A	Grubbs II (5)	Toluene	80	12	Diallylbisphenol A cyclized product	88	General RCM

Experimental Protocol: General Procedure for Ring-Closing Metathesis

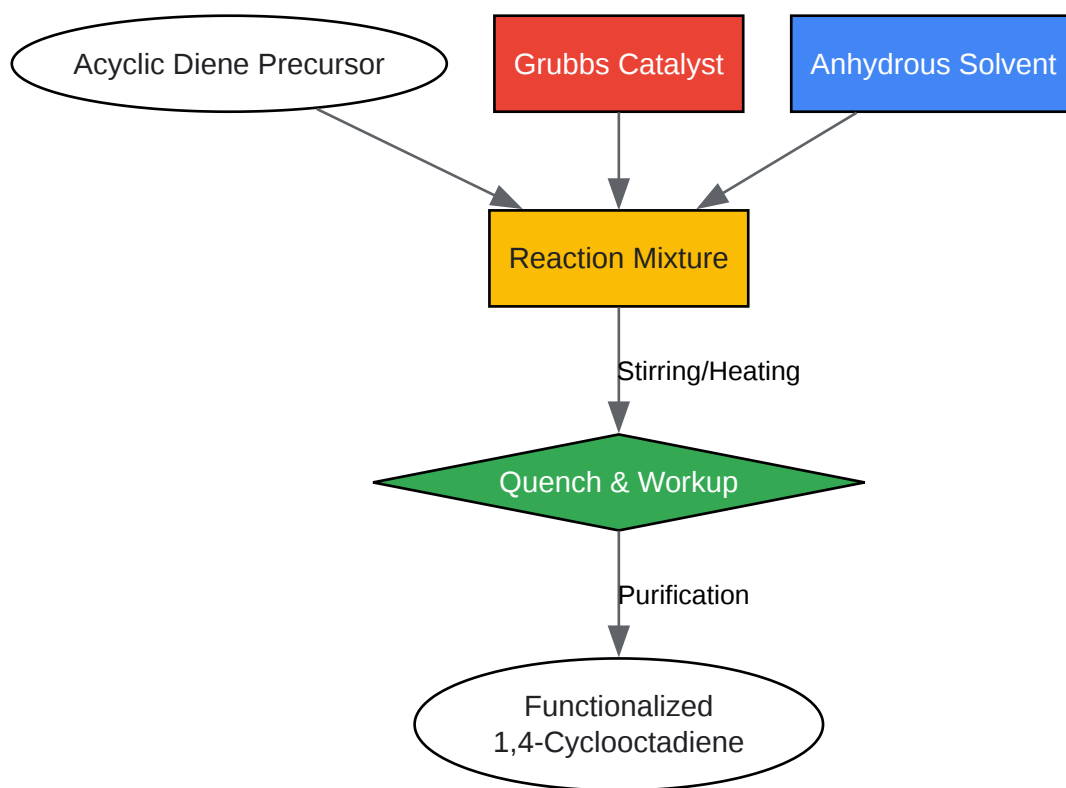
Materials:

- Acyclic diene precursor
- Grubbs catalyst (e.g., Grubbs I or Grubbs II)
- Anhydrous and degassed solvent (e.g., CH₂Cl₂ or toluene)
- Schlenk flask and standard Schlenk line equipment
- Magnetic stirrer and stir bar

Procedure:

- The acyclic diene precursor is dissolved in the anhydrous and degassed solvent in a Schlenk flask under an inert atmosphere.
- The Grubbs catalyst (typically 1-5 mol%) is added to the solution.
- The reaction mixture is stirred at room temperature or heated as required, and the progress of the reaction is monitored by TLC or GC-MS.
- Upon completion, the reaction is quenched by the addition of ethyl vinyl ether.
- The solvent is removed under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to yield the desired cyclooctadiene derivative.

Workflow: Ring-Closing Metathesis



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Caption: General workflow for RCM synthesis.

Direct C-H Functionalization of 1,5-Cyclooctadiene

The direct functionalization of C-H bonds is an increasingly important strategy in organic synthesis. Rhodium-catalyzed allylic C-H functionalization of 1,5-cyclooctadiene provides a direct route to chiral, functionalized derivatives.[3][10][11] This method allows for the introduction of various functional groups with high levels of diastereoselectivity and enantioselectivity.[3][11]

Data Presentation: Rhodium-Catalyzed Allylic C-H Functionalization of 1,5-COD

Entry	Aryl Diaz o Ester	Catal yst (mol %)	Solv ent	Tem p (°C)	Time (h)	Prod uct	Yield (%)	dr	ee (%)	Refer ence
1	Phen yl(2,2, 2- trichlo roeth yl)dia zoace tate	Rh2(S- DOS P)4 (1)	CH2C l2	23	4	Mono - functi onaliz ed COD	72	>20:1	92	[11]
2	4- Brom ophe nyl(2, 2,2- trichlo roeth yl)dia zoace tate	Rh2(S- DOS P)4 (1)	CH2C l2	23	4	Mono - functi onaliz ed COD	78	>20:1	93	[11]
3	Phen yl(2,2, 2- trichlo roeth yl)dia zoace tate	Rh2(S- DOS P)4 (1)	CH2C l2	40	12	Di- functi onaliz ed COD	75	>20:1	>99	[11]

Experimental Protocol: General Procedure for Rhodium-Catalyzed Allylic C-H Functionalization

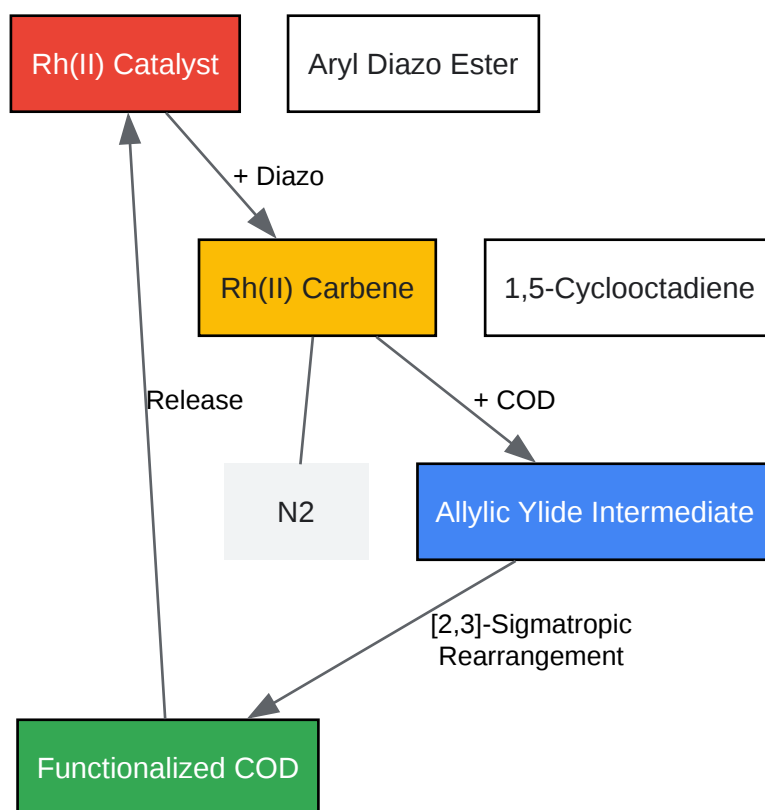
Materials:

- 1,5-Cyclooctadiene (COD)
- Aryl diazo ester
- Rhodium catalyst (e.g., Rh₂(S-DOSP)₄)
- Anhydrous solvent (e.g., CH₂Cl₂)
- Schlenk tube or similar reaction vessel
- Syringe pump
- Magnetic stirrer and stir bar

Procedure:

- To a Schlenk tube are added the rhodium catalyst (0.1-1 mol%) and 1,5-cyclooctadiene (1.0-2.5 equivalents).
- The vessel is evacuated and backfilled with argon.
- Anhydrous solvent is added, and the mixture is stirred at the desired temperature.
- A solution of the aryl diazo ester in the anhydrous solvent is added dropwise via syringe pump over several hours.
- The reaction is stirred for an additional period after the addition is complete.
- The solvent is removed under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford the functionalized cyclooctadiene derivative.

Signaling Pathway: Catalytic Cycle of C-H Functionalization



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Caption: Catalytic cycle for C-H functionalization.

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